N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide

Catalog No.
S2703638
CAS No.
1428359-39-0
M.F
C22H20N4O3
M. Wt
388.427
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4...

CAS Number

1428359-39-0

Product Name

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide

IUPAC Name

N-(6-indol-1-ylpyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide

Molecular Formula

C22H20N4O3

Molecular Weight

388.427

InChI

InChI=1S/C22H20N4O3/c1-15-7-8-18(19(11-15)28-2)29-13-22(27)25-20-12-21(24-14-23-20)26-10-9-16-5-3-4-6-17(16)26/h3-12,14H,13H2,1-2H3,(H,23,24,25,27)

InChI Key

BCVLOUDBGBCWFK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43)OC

solubility

not available

Current Research Availability:

While the specific molecule N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide doesn't have extensive scientific research documented, there are a few relevant areas of investigation that it might be connected to:

  • Indole derivatives: Indole is a core chemical structure found in many biologically active molecules, including natural products and pharmaceuticals . Research explores the various functionalities attached to the indole ring and their impact on biological activity.
  • Pyrimidine derivatives: Pyrimidines are another essential heterocyclic ring system present in numerous crucial biomolecules like DNA and RNA . Studies investigate modified pyrimidines for their potential therapeutic applications.
  • Structure-activity relationship (SAR): This field of research examines the relationship between a molecule's structure and its biological activity . By studying similar compounds with slight structural variations, scientists can gain insights into the functional groups crucial for specific activities.

Potential Research Areas:

Given the structural features of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide, it is conceivable to explore its potential applications in various research areas, although there is no documented evidence of its use in published research:

  • Drug discovery: The combination of indole and pyrimidine moieties, along with other functional groups, might hold promise for the development of novel drugs targeting specific diseases. However, extensive research and pre-clinical testing would be necessary before any potential therapeutic applications could be considered.
  • Material science: The molecule's structure could be of interest for material science research, potentially for applications in areas like organic electronics or supramolecular assemblies. However, further investigation of its physical and chemical properties would be required.

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide is a complex organic compound characterized by its unique structural features, which include an indole moiety, a pyrimidine ring, and a methoxy-substituted aromatic group. Its molecular formula is C20H22N4O3C_{20}H_{22}N_{4}O_{3}, and it has a molecular weight of approximately 366.42 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The chemical reactivity of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide can be explored through various synthetic pathways. Key reactions may include:

  • Substitution Reactions: The presence of the pyrimidine and indole groups allows for potential nucleophilic substitutions at various positions.
  • Acylation Reactions: The acetamide functional group can undergo acylation, leading to derivatives useful in medicinal chemistry.
  • Hydrolysis: Under acidic or basic conditions, the acetamide can hydrolyze to yield the corresponding acid and amine.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved pharmacological properties.

Preliminary studies suggest that N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide exhibits significant biological activities, including:

  • Antitumor Activity: Similar compounds have shown promise in inhibiting cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties: The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects: Some derivatives in this class have demonstrated efficacy against various bacterial strains.

Further research is required to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Pyrimidine Ring: Starting from suitable precursors, a pyrimidine ring can be synthesized through condensation reactions.
  • Indole Attachment: The indole moiety can be introduced via electrophilic substitution or coupling reactions.
  • Methoxyphenol Formation: The methoxy-substituted aromatic group can be synthesized through methylation reactions followed by etherification.
  • Final Acetylation: The final step involves acetylating the amine to form the acetamide structure.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer and inflammatory diseases.
  • Research Tools: It may serve as a molecular probe to study biological pathways involving indoles and pyrimidines.
  • Chemical Biology: Its unique structure makes it valuable for exploring structure-activity relationships in related compounds.

Interaction studies are crucial for understanding how N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide interacts with biological targets. Techniques such as:

  • Molecular Docking Studies: These can predict binding affinities and modes of interaction with specific receptors or enzymes.
  • In Vitro Assays: Testing the compound against various cell lines can reveal its efficacy and mechanism of action.
  • Biochemical Assays: Evaluating enzyme inhibition or activation provides insight into its pharmacodynamics.

Such studies help refine its potential therapeutic uses and guide further development.

Several compounds share structural similarities with N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide, including:

Compound NameStructural FeaturesBiological Activity
N-(5-fluoroindolyl)-pyrimidinamineIndole and pyrimidine ringsAntitumor
5-Methoxy-N,N-dimethyltryptamineIndole core with methoxy groupNeuroactive
N-(3-pyridyl)-indole derivativesIndole with pyridineAntimicrobial

Uniqueness: The specific combination of an indole, pyrimidine, and methoxy-substituted phenol in this compound contributes to its distinctive biological profile compared to others in its class. This uniqueness may enhance its selectivity and efficacy against targeted biological pathways, making it a promising candidate for further exploration in drug discovery.

XLogP3

3.8

Dates

Last modified: 08-16-2023

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